An In-depth Technical Guide to N-Hydroxy-meIQX: Chemical Structure, Genotoxicity, and Experimental Analysis
An In-depth Technical Guide to N-Hydroxy-meIQX: Chemical Structure, Genotoxicity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX) is the principal N-hydroxylated metabolite of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen and carcinogen belonging to the class of heterocyclic aromatic amines (HAAs).[1] HAAs are formed during the high-temperature cooking of meat and fish.[1] The metabolic activation of MeIQx to its N-hydroxy derivative is a critical step in its mechanism of genotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to N-Hydroxy-meIQX.
Chemical Structure and Properties
N-Hydroxy-meIQX is an imidazoquinoxaline derivative with a hydroxylamine functional group. Its chemical identity is well-characterized by various analytical techniques.
| Property | Value | Reference |
| IUPAC Name | N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)hydroxylamine | --INVALID-LINK-- |
| CAS Number | 115044-41-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₁N₅O | --INVALID-LINK-- |
| Molecular Weight | 229.24 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NO | --INVALID-LINK-- |
| InChI Key | FVNCCTJGBOTWTM-UHFFFAOYSA-N | --INVALID-LINK-- |
Metabolic Activation and Genotoxicity
The carcinogenicity of MeIQx is contingent upon its metabolic activation to reactive intermediates that can form covalent adducts with DNA. N-Hydroxy-meIQX is the primary and critical product of phase I metabolism.
Metabolic Activation of MeIQx to N-Hydroxy-meIQX
The N-hydroxylation of MeIQx is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver.[2] This metabolic step is crucial for the subsequent genotoxic effects of the compound.
| Parameter | Value | Experimental System | Reference |
| Primary Enzyme | Cytochrome P450 1A2 (CYP1A2) | Human Liver Microsomes | [2] |
| Rate of N-hydroxylation | 77 ± 11 pmol/mg/min | Human Liver Microsomes | [2] |
| Inhibition by Furafylline (5 µM) | > 90% | Human Liver Microsomes | [2] |
DNA Adduct Formation
N-Hydroxy-meIQX can be further activated, for example by O-acetylation via N-acetyltransferase 2 (NAT2), to a highly reactive acetoxy-derivative.[3] This electrophilic intermediate readily reacts with DNA, primarily with guanine bases, to form bulky adducts. These adducts can lead to mutations if not repaired.
| DNA Adduct Type | Relative Abundance | Target Site | Reference |
| N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx) | Major adduct (8-10 times more than dG-N2-MeIQx) | C8 position of guanine | [4] |
| 5-(deoxyguanosin-N2-yl)-MeIQx (dG-N2-MeIQx) | Minor adduct | N2 position of guanine | [4] |
Mutagenicity
N-Hydroxy-meIQX is a direct-acting mutagen in the Ames test, particularly in strains that are sensitive to N-hydroxylamines. Its mutagenic potential is a key indicator of its carcinogenic risk.
| Salmonella typhimurium Strain | Relative Mutagenic Sensitivity | Rationale | Reference |
| YG1024 | High | Overproduces O-acetyltransferase, enhancing the activation of N-hydroxylamines. | [4] |
| TA98 | Moderate | Standard frameshift mutagen tester strain. | [4] |
| TA100 | Low to Moderate | Standard base-pair substitution tester strain. | [2][5][6] |
Experimental Protocols
Synthesis of N-Hydroxy-meIQX
N-Hydroxy-meIQX can be synthesized by the reduction of 2-nitro-MeIQx.[5]
Protocol:
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Preparation of 2-nitro-MeIQx: Synthesize 2-nitro-MeIQx according to the method of Grivas.
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Reduction Reaction:
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Dissolve 2-nitro-MeIQx in a solution of 29.9% ammonium hydroxide.
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Add ascorbic acid to the solution to initiate the reduction.
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Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
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-
Purification:
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Once the reaction is complete, neutralize the mixture.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purify the crude product by column chromatography on silica gel.
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-
Characterization:
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Confirm the identity and purity of the synthesized N-Hydroxy-meIQX using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
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In Vitro Metabolic Activation of MeIQx
This protocol describes the generation of N-Hydroxy-meIQX from MeIQx using human liver microsomes.
Materials:
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Human liver microsomes (pooled)
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MeIQx
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Phosphate buffer (pH 7.4)
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Methanol (for quenching the reaction)
-
HPLC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation:
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In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
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Pre-incubate the mixture at 37°C for 5 minutes.
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-
Reaction Initiation:
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Add MeIQx (e.g., final concentration of 5 µM) to the pre-warmed incubation mixture to start the reaction.
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-
Incubation:
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Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination:
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Stop the reaction by adding an equal volume of cold methanol.
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-
Sample Preparation for Analysis:
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Centrifuge the mixture to pellet the precipitated proteins.
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Transfer the supernatant to an HPLC vial for analysis.
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-
Analysis:
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Analyze the sample by HPLC-MS/MS to identify and quantify the formation of N-Hydroxy-meIQX.
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Ames Test for Mutagenicity
This is a general protocol for assessing the mutagenicity of N-Hydroxy-meIQX using Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, YG1024)
-
N-Hydroxy-meIQX dissolved in a suitable solvent (e.g., DMSO)
-
Minimal glucose agar plates
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Top agar
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Histidine/biotin solution
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S9 fraction (for metabolic activation, if required) and cofactors
Procedure:
-
Bacterial Culture: Grow an overnight culture of the selected Salmonella typhimurium strain.
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Plate Incorporation Assay:
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To a tube containing molten top agar, add the bacterial culture, histidine/biotin solution, and the test compound (N-Hydroxy-meIQX) at various concentrations. For experiments with metabolic activation, also add the S9 mix.
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Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
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Spread the top agar evenly and allow it to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
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Data Collection: Count the number of revertant colonies on each plate.
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Analysis: A positive mutagenic response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the negative control.[7]
Signaling Pathways and Workflows
Metabolic Activation and DNA Damage Response
Caption: Metabolic activation of MeIQx and subsequent DNA damage response pathway.
Experimental Workflow: In Vitro Metabolism
Caption: Workflow for the in vitro metabolic activation of MeIQx.
Logical Relationship: MeIQx Bioactivation and Genotoxicity
Caption: The central role of N-Hydroxy-meIQX in the bioactivation of MeIQx.
Conclusion
N-Hydroxy-meIQX is a key intermediate in the metabolic activation of the dietary carcinogen MeIQx. Its formation, primarily mediated by CYP1A2, and subsequent conversion to reactive species that form DNA adducts are critical events in the initiation of carcinogenesis. Understanding the chemical properties, biological activities, and experimental methodologies associated with N-Hydroxy-meIQX is essential for research in toxicology, cancer prevention, and drug development. The data and protocols presented in this guide provide a valuable resource for professionals in these fields.
References
- 1. caymanchem.com [caymanchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenicity in Salmonella typhimurium TA98 and TA100 of nitroso and respective hydroxylamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
